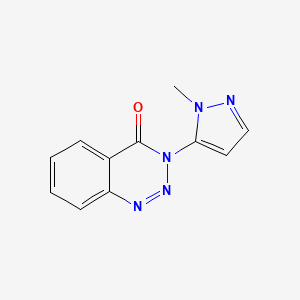
1,2,3-Benzotriazin-4(3H)-one, 3-(1-methyl-1H-pyrazol-5-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Benzotriazin-4(3H)-one, 3-(1-methyl-1H-pyrazol-5-yl)- is a heterocyclic compound that contains both benzotriazine and pyrazole moieties. These types of compounds are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Benzotriazin-4(3H)-one, 3-(1-methyl-1H-pyrazol-5-yl)- typically involves the formation of the benzotriazine ring followed by the introduction of the pyrazole moiety. Common synthetic routes may include:
Cyclization reactions: Starting from appropriate precursors, cyclization reactions can be used to form the benzotriazine ring.
Substitution reactions: Introduction of the pyrazole moiety can be achieved through substitution reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Use of high-pressure reactors: To facilitate cyclization and substitution reactions.
Purification techniques: Such as recrystallization, chromatography, and distillation to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
1,2,3-Benzotriazin-4(3H)-one, 3-(1-methyl-1H-pyrazol-5-yl)- can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1,2,3-Benzotriazin-4(3H)-one, 3-(1-methyl-1H-pyrazol-5-yl)- involves its interaction with molecular targets and pathways. This may include:
Binding to enzymes or receptors: Modulating their activity.
Interference with cellular processes: Such as DNA replication or protein synthesis.
類似化合物との比較
Similar Compounds
1,2,3-Benzotriazin-4(3H)-one: Lacks the pyrazole moiety.
3-(1-methyl-1H-pyrazol-5-yl)-1,2,4-triazine: Contains a triazine ring instead of a benzotriazine ring.
Uniqueness
1,2,3-Benzotriazin-4(3H)-one, 3-(1-methyl-1H-pyrazol-5-yl)- is unique due to the presence of both benzotriazine and pyrazole moieties, which may confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
131073-48-8 |
|---|---|
分子式 |
C11H9N5O |
分子量 |
227.22 g/mol |
IUPAC名 |
3-(2-methylpyrazol-3-yl)-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C11H9N5O/c1-15-10(6-7-12-15)16-11(17)8-4-2-3-5-9(8)13-14-16/h2-7H,1H3 |
InChIキー |
QFKCYRYVUWSVRE-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC=N1)N2C(=O)C3=CC=CC=C3N=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


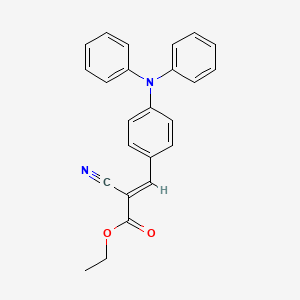
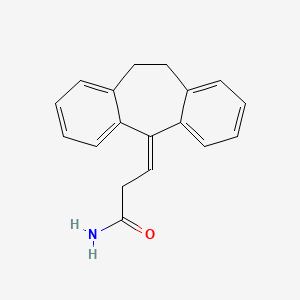
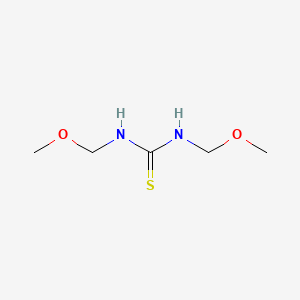

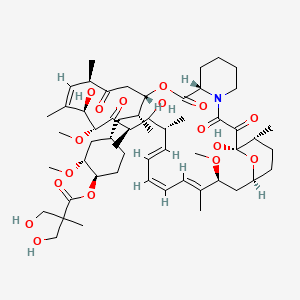
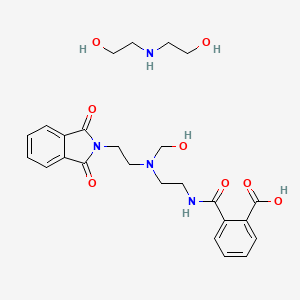
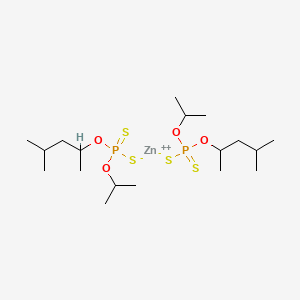
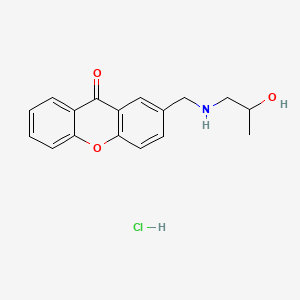
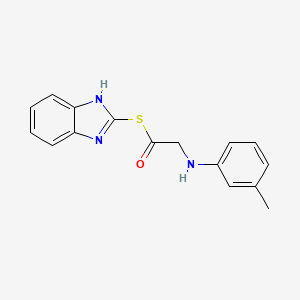


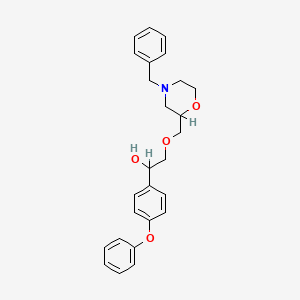
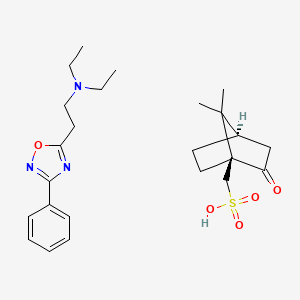
![9-(2,4-dimethoxyphenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12736736.png)
